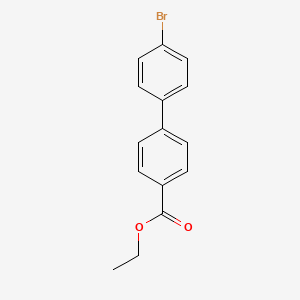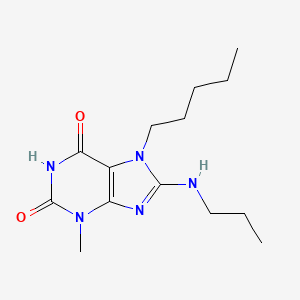
3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purine derivatives are a class of compounds that have a wide range of biological activities. They are found in many biological molecules such as DNA, RNA, ATP, and caffeine . The specific compound “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione” belongs to this class, and it has a pentyl group at the 7-position and a propylamino group at the 8-position of the purine ring .
Synthesis Analysis
The synthesis of purine derivatives can be complex and often involves multiple steps. Unfortunately, without specific information on “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione”, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of purine derivatives is based on a purine core, which is a bicyclic aromatic ring system composed of a pyrimidine ring fused to an imidazole ring . In “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione”, additional functional groups are attached to this core .科学的研究の応用
Synthesis and Antidepressant Properties
The compound 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione has been explored for its potential antidepressant properties. In a study, a related compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, was synthesized and showed significant antidepressant activity at a dose of 1.6 mg/kg. This suggests the potential of purine derivatives, including 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione, in the development of new antidepressant drugs (Khaliullin et al., 2018).
Topology of Interactions in Methylxanthines
Another relevant study focuses on the topology of interactions in polymorphs of methylxanthines, providing insights into the potential therapeutic applications of purine derivatives. The study combined experimental and computational methods to explore the biological activity profile of compounds from the methylxanthines series, highlighting the importance of intra- and intermolecular interactions for recognition and binding processes. This research underscores the multifaceted therapeutic potential of purine derivatives, including 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione, across various pharmacological applications (Latosińska et al., 2014).
Cardiovascular Activity of Purine Derivatives
The cardiovascular activities of purine derivatives have also been investigated, with studies synthesizing compounds like 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its derivatives. These compounds exhibited strong prophylactic antiarrhythmic activity and hypotensive activity, indicating the potential of 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione and similar compounds in cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).
Analgesic Activity of Purine Derivatives
Further, the analgesic and anti-inflammatory properties of purine derivatives have been explored. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic activity, with some compounds showing more activity than acetylic acid, a reference drug. This suggests that 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione could have potential applications in pain management (Zygmunt et al., 2015).
Safety And Hazards
将来の方向性
The study of purine derivatives is a vibrant field due to their wide range of biological activities. Future research on “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .
特性
IUPAC Name |
3-methyl-7-pentyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-6-7-9-19-10-11(16-13(19)15-8-5-2)18(3)14(21)17-12(10)20/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECAYNQLIZQYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NCCC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


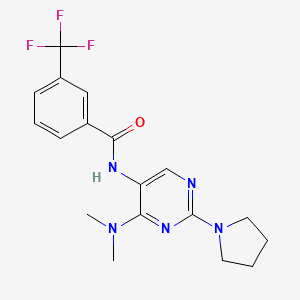
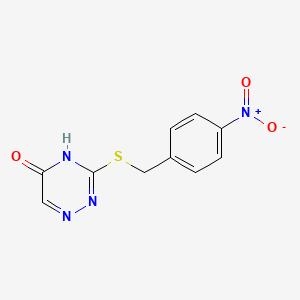
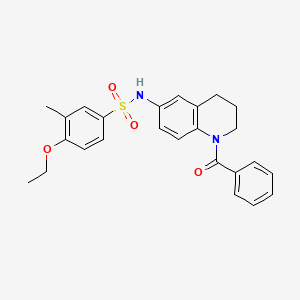

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2776689.png)
![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2776692.png)

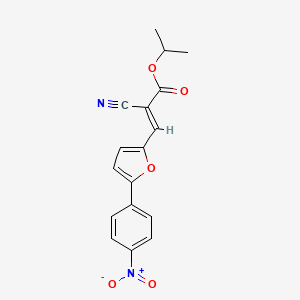
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)
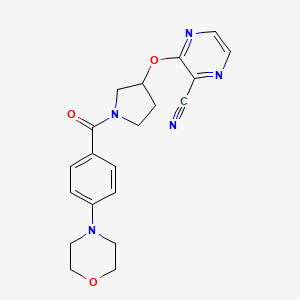
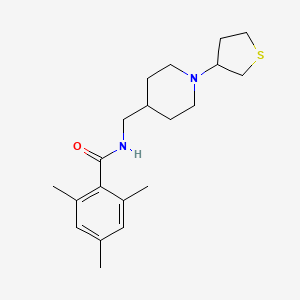
![N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide](/img/structure/B2776704.png)
